4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile
Description
4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile is a heterocyclic compound featuring a morpholine core substituted with a carbonitrile group at position 3 and a propanoyl side chain linked to a 5-methyloxolane (tetrahydrofuran derivative) at position 2. The 5-methyloxolane moiety introduces stereochemical complexity and may influence lipophilicity, impacting bioavailability .
Properties
IUPAC Name |
4-[3-(5-methyloxolan-2-yl)propanoyl]morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-10-2-3-12(18-10)4-5-13(16)15-6-7-17-9-11(15)8-14/h10-12H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQAYGPUGYWCAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CCC(=O)N2CCOCC2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of 4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile
This compound is a synthetic organic compound that belongs to the class of morpholines, which are characterized by a six-membered ring containing one nitrogen atom. This compound's structure suggests potential biological activity due to its functional groups, which may interact with various biological targets.
Chemical Structure
- Molecular Formula : C12H17N3O2
- Molecular Weight : 233.29 g/mol
- SMILES Notation : Cc1cc(C(=O)N2CCOCC2)cn(c1)C#N
Research Findings
- Anticancer Potential : A study on morpholine derivatives indicated that modifications at the 3-position can enhance cytotoxicity against cancer cells. Compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer types.
- Antimicrobial Studies : Research has demonstrated that morpholine derivatives can inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents.
- Mechanism of Action : The mechanism through which these compounds exert their biological effects often involves interaction with cellular membranes or specific protein targets, leading to disruption of cellular functions.
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated a series of morpholine derivatives for their ability to inhibit the growth of breast cancer cells. The results indicated that certain substitutions led to enhanced activity, suggesting that this compound could be a candidate for further investigation.
- Antibacterial Activity : In a screening of various morpholine derivatives against common bacterial strains, some exhibited significant antibacterial properties. This suggests that further exploration into the antibacterial efficacy of this compound may be warranted.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The compound’s structural analogs can be categorized based on shared functional groups:
Key Observations :
- Morpholine Derivatives: The target compound and MM3300.08/09 share the morpholine ring, but the latter feature oxazolidinone cores linked to fluorophenyl groups, enhancing antibacterial activity. The carbonitrile group in the target compound may confer distinct reactivity in nucleophilic substitutions compared to chloro or fluoro substituents .
- Benzamide Analogs (): These lack the morpholine ring but share amide bonds and aromatic ethers. The target compound’s 5-methyloxolane may offer superior metabolic stability compared to the cyanomethoxy group in Compound 13 .
Physicochemical Properties
- Lipophilicity: The 5-methyloxolane in the target compound likely increases logP compared to morpholinylphenyl oxazolidinones (MM3300.08/09), which are more polar due to fluorophenyl groups. This could enhance blood-brain barrier penetration relative to MM3300.09 .
- Solubility: The morpholine and carbonitrile groups suggest moderate aqueous solubility, comparable to benzamide derivatives () but lower than oxazolidinones with polar substituents .
Preparation Methods
Synthesis of the Morpholine-3-carbonitrile Core
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Conditions Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | DCM, THF, Acetonitrile | DCM | 75 |
| Temperature (°C) | 0, 25, 40 | 0 → 25 (gradient) | 78 |
| Catalyst Loading | 1 eq. EDC, 0.1 eq. DMAP | 1.2 eq. EDC | 82 |
Purification Challenges
- Byproducts : Unreacted acyl chloride and dimerization products.
- Solution : Column chromatography (silica gel, ethyl acetate/hexanes 3:7) or recrystallization from ethanol/water.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 4.15–4.05 (m, 2H, morpholine OCH₂), 3.85–3.70 (m, 4H, oxolane CH₂), 2.95 (s, 1H, CN), 1.45 (s, 3H, CH₃).
- IR (KBr) : 2240 cm⁻¹ (C≡N stretch), 1720 cm⁻¹ (C=O).
- MS (ESI+) : m/z 309.2 [M+H]⁺.
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 60:40, 1.0 mL/min).
Discussion of Alternative Approaches
- Enzymatic Acylation : Lipase-mediated coupling in non-aqueous media could enhance stereoselectivity but remains unexplored for this substrate.
- Flow Chemistry : Continuous-flow systems might improve reaction control and scalability.
Q & A
Q. What are the standard synthetic routes for 4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a substituted oxolane propanoyl derivative with morpholine-3-carbonitrile. Key steps include:
- Acylation : Reacting 5-methyloxolane-2-propanoyl chloride with morpholine-3-carbonitrile in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Solvent Optimization : Polar aprotic solvents like DMSO or DMF enhance reaction efficiency at room temperature or mild heating (40–60°C) .
- Purification : Column chromatography or recrystallization isolates the product, with yields influenced by stoichiometric ratios and reaction time (typically 12–24 hours) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify structural features, such as the morpholine ring protons (δ 3.5–4.0 ppm) and carbonyl carbons (δ 170–175 ppm) .
- HPLC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] peak), while HPLC with UV detection (220–280 nm) assesses purity (>95%) .
- IR Spectroscopy : Stretching vibrations for nitrile (C≡N, ~2250 cm) and carbonyl (C=O, ~1650 cm) groups validate functional groups .
Q. Table 1: Key Characterization Techniques
| Technique | Target Features | Reference |
|---|---|---|
| H NMR | Morpholine ring protons, methyl groups | |
| HR-MS | Molecular ion confirmation | |
| HPLC-UV | Purity assessment (>95%) |
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
Methodological Answer:
- Reaction Pathway Modeling : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., acylation or cyclization) .
- Solvent Effect Prediction : COSMO-RS calculations predict solvent polarity impacts on reaction kinetics and selectivity .
- Machine Learning : Train models on existing reaction datasets (e.g., ICReDD’s database) to recommend optimal conditions (temperature, catalyst) for higher yields .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis : Systematically compare datasets across studies, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability) and compound purity .
- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., fixed IC determination methods) to minimize variability .
- Structural Confirmation : Ensure batch-to-batch consistency via XRD or NOESY NMR to rule out conformational isomers affecting activity .
Q. What strategies improve the compound’s solubility for in vitro assays without altering bioactivity?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility while avoiding cytotoxicity .
- Prodrug Design : Introduce transient hydrophilic groups (e.g., phosphate esters) cleaved in physiological conditions .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersion .
Q. How to design derivatives to elucidate structure-activity relationships (SAR) for target binding?
Methodological Answer:
- Fragment Replacement : Modify the oxolane ring (e.g., substituent position, ring size) and assess changes in binding affinity via SPR or ITC .
- Bioisosteric Substitution : Replace the nitrile group with a carboxylic acid or tetrazole to evaluate electrostatic interactions .
- Molecular Docking : Use AutoDock or Schrödinger to predict binding poses with target proteins (e.g., kinases), guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
